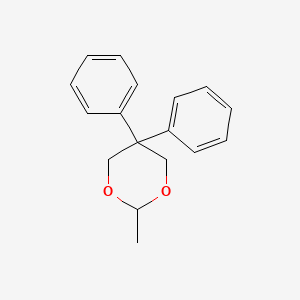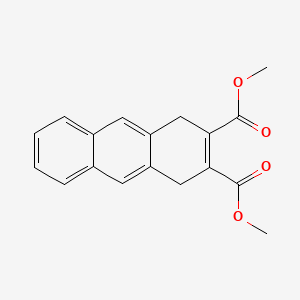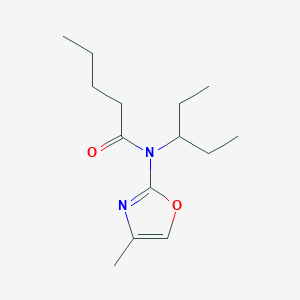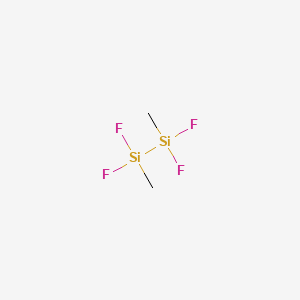
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane is a fluorinated organosilicon compound It is characterized by the presence of two silicon atoms, each bonded to two fluorine atoms and one methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method includes the reaction of 1,2-dimethyldisilane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated silicon compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide, while substitution reactions can produce various halogenated silicon compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other fluorinated organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of high-performance materials, including coatings and sealants, due to its chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrachloro-1,2-dimethyldisilane: This compound is similar in structure but contains chlorine atoms instead of fluorine.
1,1,1,2-Tetrachloro-2,2-difluoroethane: Another fluorinated compound with a different structural arrangement.
Uniqueness
1,1,2,2-Tetrafluoro-1,2-dimethyldisilane is unique due to the presence of both fluorine and silicon atoms, which impart distinct chemical properties. The fluorine atoms provide high electronegativity and chemical stability, while the silicon atoms contribute to the compound’s reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
56998-69-7 |
|---|---|
Molekularformel |
C2H6F4Si2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
[difluoro(methyl)silyl]-difluoro-methylsilane |
InChI |
InChI=1S/C2H6F4Si2/c1-7(3,4)8(2,5)6/h1-2H3 |
InChI-Schlüssel |
XXTMEDZEZROTDU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](F)(F)[Si](C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



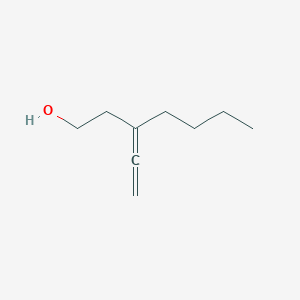
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
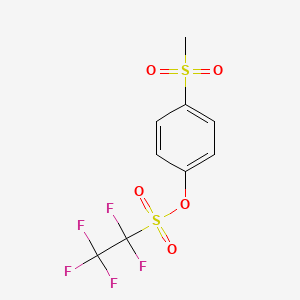
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)
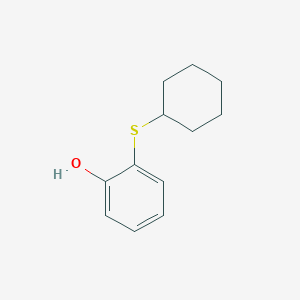
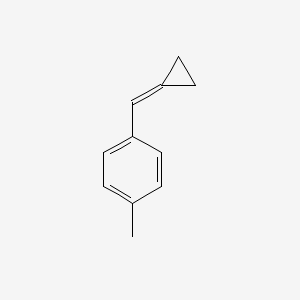
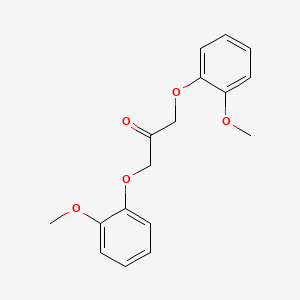
![4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14632156.png)
